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Compound of Interest

Compound Name:
N-Hydroxy-2-

methoxyacetimidamide

Cat. No.: B3431883 Get Quote

Spectroscopic Data of N-Hydroxy-2-
methoxyacetimidamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-Hydroxy-2-methoxyacetimidamide. Due to the limited availability of published

experimental data for this specific compound, this document presents a compilation of

characteristic spectroscopic features derived from analogous structures and functional groups.

The information herein is intended to serve as a reference for the identification and

characterization of N-Hydroxy-2-methoxyacetimidamide and related compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N-Hydroxy-2-methoxyacetimidamide. These

values are based on established chemical shift ranges, absorption frequencies, and

fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Hydroxy-2-methoxyacetimidamide
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

N-H 1.0 - 5.0 Broad Singlet 1H

Chemical shift

can vary

significantly with

solvent and

concentration.

O-H 0.5 - 5.0 Broad Singlet 1H

Chemical shift is

highly dependent

on solvent,

temperature, and

hydrogen

bonding.

-O-CH₃ 3.3 - 3.8[1] Singlet 3H

Methoxy groups

typically appear

as sharp singlets

in this region.[2]

-CH₂-O- 3.6 - 4.7[1] Singlet 2H

The chemical

shift is influenced

by the adjacent

electronegative

oxygen atom.[3]

C-CH₃ 1.8 - 2.7[1] Singlet 3H

Protons on a

carbon adjacent

to a C=N or C=O

group are

typically in this

range.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Hydroxy-2-methoxyacetimidamide
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Carbon Chemical Shift (δ, ppm) Notes

C=N 150 - 170

The chemical shift for the imine

carbon is characteristically

downfield.

-O-CH₃ 46 - 69[2]
A typical range for a methoxy

carbon.

-CH₂-O- 60 - 80[4]

Influenced by the

electronegativity of the

attached oxygen.

C-CH₃ 10 - 30

The chemical shift for the

methyl carbon attached to the

imine carbon.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for N-Hydroxy-2-methoxyacetimidamide
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Notes

O-H Stretch (N-OH) 3500 - 3200[5][6] Strong, Broad

Indicative of the N-

hydroxy group, often

broadened by

hydrogen bonding.

N-H Stretch 3400 - 3250[6] Medium
Characteristic of the

amine group.

C-H Stretch (sp³) 3000 - 2850[6][7] Medium to Strong
From the methyl and

methylene groups.

C=N Stretch (Imine) 1690 - 1630[5][8] Medium to Weak

A key indicator for the

acetimidamide

functionality.

C-O Stretch (Ether) 1300 - 1000[9] Strong
Associated with the

methoxy group.

N-O Stretch 950 - 910 Medium

Characteristic of the

N-O bond in the N-

hydroxy group.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for N-Hydroxy-2-
methoxyacetimidamide
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m/z Value Ion
Fragmentation
Pathway

Notes

[M+H]⁺ [C₄H₁₁N₂O₂]⁺
Protonated molecular

ion

Expected in soft

ionization techniques

like ESI or CI.

[M]⁺˙ [C₄H₁₀N₂O₂]⁺˙ Molecular ion
Expected in electron

ionization (EI).

M - 16 [C₄H₁₀N₂O]⁺˙ Loss of oxygen

A potential

fragmentation for N-

hydroxy compounds.

[10]

M - 17 [C₄H₉N₂O₂]⁺ Loss of •OH radical

Common

fragmentation for

hydroxylated

compounds.

M - 31 [C₃H₇N₂O]⁺ Loss of •OCH₃ radical
Cleavage of the

methoxy group.

M - 45 [C₃H₇N₂]⁺ Loss of •CO₂H radical

A more complex

rearrangement and

fragmentation.

Experimental Protocols
The following sections outline the general experimental methodologies for obtaining the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of N-Hydroxy-2-methoxyacetimidamide is

dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A

small amount of a reference standard, such as tetramethylsilane (TMS), is added if not

already present in the solvent.
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Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans

for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): A small amount of the sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet.

Solid/Liquid Sample (Thin Film): A few drops of a concentrated solution of the sample in a

volatile solvent are placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to

evaporate.

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample

spectrum is recorded. The final spectrum is presented in terms of percent transmittance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).
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Ionization:

Electron Ionization (EI): Used for volatile compounds, typically in GC-MS. It is a hard

ionization technique that causes extensive fragmentation.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization

techniques commonly used in LC-MS, which typically result in the observation of the

protonated molecular ion with less fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular weight and fragmentation pattern are analyzed to deduce the structure of

the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound such as N-Hydroxy-2-methoxyacetimidamide.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of N-Hydroxy-2-methoxyacetimidamide

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts,
Coupling Constants, Integration

Identify Functional
Group Absorptions

Determine Molecular Weight
& Fragmentation Pattern

Combine Spectroscopic Data
to Confirm Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization of a Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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